1-Isobutyl-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-4-methoxybenzene is an organic compound with the molecular formula C11H16O. It is an aromatic ether, characterized by a methoxy group attached to a benzene ring, which is further substituted with an isobutyl group at the para position. This compound is known for its pleasant fragrance and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of anisole with isobutyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are used to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Scientific Research Applications
1-Isobutyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-Isobutyl-4-methoxybenzene involves its interaction with various molecular targets. As an aromatic compound, it can participate in π-π interactions with other aromatic systems. Its methoxy group can engage in hydrogen bonding and other polar interactions. These interactions influence its behavior in chemical reactions and its biological activity .
Comparison with Similar Compounds
- 4-tert-Butylanisole
- 4-Butylanisole
- 4-Isopropylanisole
Comparison: 1-Isobutyl-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 4-tert-Butylanisole and 4-Butylanisole, the isobutyl group in this compound provides a different steric and electronic environment, affecting its reactivity and interactions. This uniqueness makes it valuable in specific applications where these properties are desired .
Properties
Molecular Formula |
C11H16O |
---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-methoxy-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16O/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
SRDOJGMYVZZEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.